molecular formula C₂₆H₄₀D₄NNaO₇S B1157406 Tauro-β-muricholic Acid-d4 Sodium Salt

Tauro-β-muricholic Acid-d4 Sodium Salt

Cat. No.: B1157406
M. Wt: 541.71
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Bile Acid Biology and Physiological Significance

Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. The primary human bile acids, cholic acid and chenodeoxycholic acid, are conjugated with the amino acids glycine (B1666218) or taurine (B1682933) to form bile salts, which enhances their solubility. These compounds are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. Beyond their role as digestive surfactants, bile acids are now recognized as important signaling molecules that regulate their own synthesis and transport. They activate specific receptors, most notably the farnesoid X receptor (FXR) and the G-protein-coupled bile acid receptor 1 (TGR5), influencing a wide array of metabolic processes, including glucose homeostasis, lipid metabolism, and energy expenditure. The majority of bile acids are reabsorbed in the ileum and return to the liver via the enterohepatic circulation, a highly efficient recycling process that allows them to be used multiple times.

Specific Academic Context of Muricholic Acids within the Bile Acid Pool

Muricholic acids, which include α-muricholic acid and β-muricholic acid, are primary bile acids predominantly found in mice. h1.co They differ from human primary bile acids in their hydroxylation pattern. In the context of the broader bile acid pool, muricholic acids, particularly in their taurine-conjugated forms like Tauro-β-muricholic acid (TβMCA), have garnered significant academic interest for their distinct biological activity. h1.co A substantial body of research has identified TβMCA as a potent natural antagonist of the farnesoid X receptor (FXR). h1.conih.govcambridge.orgmedchemexpress.com This antagonism is significant because FXR is a key nuclear receptor that governs the expression of genes involved in bile acid, lipid, and glucose metabolism. The gut microbiota plays a crucial role in regulating the levels of muricholic acids; studies have shown that the presence of a conventional gut microbiome dramatically reduces muricholic acid levels compared to germ-free conditions. nih.govnih.gov This interaction highlights the complex interplay between the host, its gut microbes, and bile acid signaling in maintaining metabolic homeostasis. nih.gov

Role of Stable Isotope Labeled Bile Acids in Advanced Metabolic and Mechanistic Studies

Stable isotope labeling is a powerful technique used in metabolic research to trace the fate of molecules in biological systems without the need for radioactive materials. nih.govnih.gov By replacing certain atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13), researchers can create tracers that are chemically identical to the native compound but distinguishable by mass spectrometry. nih.govclearsynth.com

In the study of bile acids, stable isotope-labeled versions are invaluable for several applications:

Metabolic Flux Analysis: They allow researchers to follow the intricate pathways of bile acid synthesis, conjugation, transport, and microbial transformation through the enterohepatic circulation. nih.govtandfonline.com

Quantitative Bioanalysis: Deuterated bile acids, such as Tauro-β-muricholic Acid-d4 Sodium Salt, serve as ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. texilajournal.comscispace.comlcms.cz Because they behave nearly identically to their unlabeled counterparts during sample extraction and ionization, they can correct for variations in the analytical process, enabling highly accurate and precise quantification of endogenous bile acid levels in complex biological samples like plasma or tissue. texilajournal.comresearchgate.net

The use of these tracers has significantly advanced the understanding of how bile acid metabolism is altered in various physiological states and disease conditions. nih.govnih.gov

Defining the Research Niche of this compound

The specific research niche of this compound is exclusively as an analytical tool. It is a deuterated internal standard designed for the accurate quantification of its endogenous, biologically active counterpart, Tauro-β-muricholic acid (TβMCA), using mass spectrometry. glpbio.com

The scientific importance of this labeled compound is directly linked to the biological significance of unlabeled TβMCA. As a potent FXR antagonist, TβMCA plays a critical role in modulating metabolic pathways regulated by FXR signaling. medchemexpress.comnih.govnih.gov Research into conditions like non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance often involves studying the intricate balance of bile acid signaling. nih.govmdpi.com Therefore, accurately measuring the levels of key signaling molecules like TβMCA is essential. This compound enables this precise measurement, providing researchers with reliable data to investigate the role of TβMCA and FXR signaling in health and disease. glpbio.com Its use is crucial in studies exploring the gut-liver axis and the metabolic consequences of microbial alterations to the bile acid pool. nih.govmdpi.com

Interactive Data Table: Chemical Properties

PropertyValue
Molecular Formula C₂₆H₄₀D₄NNaO₇S
Molecular Weight 541.71 g/mol
Synonyms TβMCA-d4, Tauro-β-muricholate-d4
Primary Application Internal Standard for Mass Spectrometry

Interactive Data Table: Research Context

CompoundPrimary RoleKey Receptor Interaction
Tauro-β-muricholic AcidEndogenous Metabolite / Signaling MoleculeFarnesoid X Receptor (FXR) Antagonist
This compound Isotopically Labeled Internal Standard N/A (Analytical Tool)
Cholic AcidPrimary Bile Acid (Human)Farnesoid X Receptor (FXR) Agonist
Chenodeoxycholic AcidPrimary Bile Acid (Human)Farnesoid X Receptor (FXR) Agonist

Properties

Molecular Formula

C₂₆H₄₀D₄NNaO₇S

Molecular Weight

541.71

Synonyms

2-[[(3α,5β,6β,7β)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonic Acid-d4 Sodium Salt;  N-(3α,6β,7β-Trihydroxy-5β-cholan-24-oyl)-taurine-d4 Sodium Salt;  Tauro-β-muricholate-d4 Sodium Salt; 

Origin of Product

United States

Endogenous Biosynthesis and Primary Hepatic Metabolism of Muricholic Acids

Enzymatic Pathways Governing Cholesterologenesis to Muricholic Acid Formation

The formation of muricholic acids from cholesterol is a multi-step process involving several key enzymes. The synthesis of cholesterol itself, known as cholesterologenesis, begins with the condensation of two acetyl-CoA molecules. byjus.com This pathway ultimately produces cholesterol, which then serves as the precursor for bile acid synthesis. byjus.commdpi.com

The conversion of cholesterol to primary bile acids proceeds via two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.govresearchgate.net The classical pathway is responsible for the majority of bile acid production. nih.govnih.gov

Key Enzymatic Steps:

Initiation of the Classical Pathway: The rate-limiting step is catalyzed by cholesterol 7α-hydroxylase (CYP7A1), which converts cholesterol to 7α-hydroxycholesterol. researchgate.nettaylorandfrancis.comnih.gov

Formation of Primary Bile Acids: Through a series of further enzymatic modifications, 7α-hydroxycholesterol is converted to the primary bile acids cholic acid and chenodeoxycholic acid (CDCA). wikipedia.orgresearchgate.net

Initiation of the Alternative Pathway: This pathway is initiated by sterol 27-hydroxylase (CYP27A1), leading primarily to the formation of CDCA. nih.govresearchgate.net

Formation of Muricholic Acids in Mice: In the murine liver, chenodeoxycholic acid is further hydroxylated at the 6β-position by the enzyme cytochrome P450 2c70 (CYP2c70) to form α-muricholic acid. nih.govwikipedia.org Subsequently, β-muricholic acid is formed from ursodeoxycholic acid, also through the action of CYP2c70. wikipedia.org

EnzymeSubstrateProductPathway Step
Cholesterol 7α-hydroxylase (CYP7A1)Cholesterol7α-hydroxycholesterolRate-limiting step of the classical pathway
Sterol 27-hydroxylase (CYP27A1)Cholesterol27-hydroxycholesterolInitiation of the alternative pathway
Cytochrome P450 2c70 (CYP2c70)Chenodeoxycholic acidα-muricholic acidFormation of α-muricholic acid in mice
Cytochrome P450 2c70 (CYP2c70)Ursodeoxycholic acidβ-muricholic acidFormation of β-muricholic acid in mice

Conjugation Processes: Taurine (B1682933) Amidation Pathways

Before being secreted from the liver, primary bile acids, including the muricholic acids, undergo conjugation with an amino acid. wikipedia.orgnih.gov This process increases their water solubility and reduces their cytotoxicity. nih.gov In mice, bile acids are almost exclusively conjugated with the amino acid taurine. researchgate.netwikipedia.orgnih.gov

The conjugation reaction, specifically amidation, involves the formation of an amide bond between the carboxyl group of the bile acid and the amino group of taurine. This results in the formation of tauro-conjugated bile acids, such as tauro-β-muricholic acid.

Bile AcidConjugating Amino Acid (in mice)Conjugated Bile Acid
α-muricholic acidTaurineTauro-α-muricholic acid
β-muricholic acidTaurineTauro-β-muricholic acid

Initial Hepatic Biotransformations of Conjugated Muricholic Acids

The primary metabolic transformation of muricholic acids within the liver is their conjugation with taurine. Following their synthesis from cholesterol and subsequent hydroxylation, these bile acids are efficiently amidated. Studies with isolated rat hepatocytes have demonstrated that a significant portion of newly synthesized conjugated chenodeoxycholic acid is further metabolized to tauro-β-muricholic acid. nih.gov This indicates that the enzymatic machinery for this conversion is active within the hepatocyte.

Once conjugated, these bile acids, including tauro-β-muricholic acid, are transported into the bile canaliculi for secretion. Their primary hepatic metabolism is largely centered on this conjugation step, which prepares them for their role in the gastrointestinal tract. Further biotransformations of muricholic acids predominantly occur in the intestine through the action of the gut microbiota. researchgate.netnih.govnih.gov

Dynamics of Tauro β Muricholic Acid D4 Metabolism and Bio Transformations in Biological Systems

Tracing the Enterohepatic Circulation of Deuterated Bile Acids

The enterohepatic circulation is a highly efficient process that recycles bile acids between the liver and the intestine, ensuring a stable bile acid pool for digestive and signaling functions. youtube.comyoutube.com This circuit involves secretion from the liver into the bile, passage into the small intestine, active reabsorption in the terminal ileum, and return to the liver via the portal vein. nih.govnih.gov It is estimated that about 95% of the bile acid pool is reabsorbed and recycled, with the entire pool circulating 4-12 times per day. youtube.comnih.gov

Gut Microbiota-Mediated Metabolic Fates of Tauro-β-muricholic Acid-d4

The small fraction of bile acids that escapes reabsorption in the small intestine travels to the colon, where it is subject to extensive chemical modifications by the dense microbial community residing there. nih.govnih.gov These biotransformations significantly increase the chemical diversity of the bile acid pool. When TβMCA-d4 is used as a tracer, the deuterium (B1214612) label is retained on the steroid core through these reactions, allowing for the identification and quantification of its various microbial metabolites.

The initial and rate-limiting step in the microbial metabolism of conjugated bile acids is deconjugation, a reaction catalyzed by bile salt hydrolase (BSH) enzymes. nih.govwikipedia.org BSHs are widespread among major gut bacterial phyla, including Firmicutes, Bacteroidetes, and Actinobacteria, with genera like Lactobacillus, Bifidobacterium, Clostridium, and Bacteroides being particularly active. nih.govpsu.edu

These enzymes hydrolyze the amide bond linking the bile acid's steroid core to its conjugated amino acid. psu.edu In the case of TβMCA-d4, BSH activity would cleave the taurine (B1682933) molecule, yielding free, unconjugated β-muricholic acid-d4. This "gateway" reaction is essential, as most subsequent microbial transformations, such as dehydroxylation and epimerization, occur only on deconjugated bile acids. nih.govnih.gov

Microbial EnzymeAction on Tauro-β-muricholic Acid-d4Resulting Deuterated ProductKey Bacterial Genera
Bile Salt Hydrolase (BSH)Deconjugation (hydrolysis of the amide bond)β-muricholic acid-d4Bacteroides, Clostridium, Lactobacillus, Bifidobacterium nih.govpsu.edu
Hydroxysteroid Dehydrogenase (HSDH)Epimerization / Oxidation-Reduction of hydroxyl groupsIsomers of muricholic acid-d4 (e.g., α-MCA-d4, ω-MCA-d4)Clostridium, Ruminococcus nih.gov

This table outlines the primary enzymatic activities of gut microbiota on Tauro-β-muricholic Acid-d4 and its derivatives.

Once deconjugated to β-muricholic acid-d4, the steroid nucleus becomes a substrate for other microbial enzymes, primarily hydroxysteroid dehydrogenases (HSDHs). nih.gov These enzymes catalyze oxidation and reduction reactions at the hydroxyl groups located on the steroid core. psu.edu This can lead to epimerization, which is the change in the spatial orientation of a hydroxyl group (e.g., from β- to α-orientation). For instance, microbial enzymes can convert β-muricholic acid into its isomers, α-muricholic acid and ω-muricholic acid. nih.gov

Dehydroxylation, the removal of a hydroxyl group, is another critical transformation that produces secondary bile acids. nih.gov While 7α-dehydroxylation is a well-known pathway for primary bile acids like cholic acid, the metabolism of muricholic acids is distinct. nih.gov Rodent gut microbes can convert β-muricholic acid to murideoxycholic acid. nih.gov

The metabolic fate of TβMCA-d4 is entirely dependent on the composition and functional capacity of the host's gut microbiota. nih.gov Studies comparing germ-free (GF) mice with conventionally-raised (CONV-R) mice demonstrate this starkly. In GF mice, which lack a gut microbiome, levels of TβMCA are high because it is not metabolized. caymanchem.com Upon colonization with a conventional microbiota, TβMCA levels are dramatically reduced, corresponding with the appearance of its deconjugated and transformed metabolites. nih.govresearchgate.net

Therefore, the relative abundance of bacterial species possessing BSH and various HSDH enzymes dictates the resulting pool of deuterated bile acid metabolites derived from a TβMCA-d4 tracer. nih.govnih.gov A microbiome rich in BSH-producing Lactobacillus would efficiently deconjugate TβMCA-d4, while the presence of specific Clostridium or Ruminococcus species would determine the subsequent epimerization or dehydroxylation patterns. nih.govnih.gov

ConditionKey Microbial ActivityEffect on Tauro-β-muricholic Acid (TβMCA) PoolReference
Germ-Free AbsentHigh levels of TβMCA accumulate caymanchem.com
Conventional High BSH and HSDH activityTβMCA is significantly reduced; secondary metabolites are formed nih.govresearchgate.net
Antibiotic Treatment Depletion of key bacterial speciesImpaired deconjugation and transformation, leading to increased TβMCA nih.gov

This table summarizes the influence of the gut microbiota's status on the metabolism of Tauro-β-muricholic acid.

Host-Mediated Secondary Metabolism of Microbiota-Derived Bile Acids

The metabolic journey does not end in the colon. The secondary deuterated bile acids produced by the microbiota (e.g., β-muricholic acid-d4 and its isomers) can be reabsorbed from the intestine and return to the liver via the enterohepatic circulation. nih.gov Once inside the host's hepatocytes, these microbial-derived metabolites can undergo further host-mediated metabolism, creating what are sometimes referred to as tertiary bile acids. youtube.com

These transformations primarily involve reconjugation, where the host liver attaches an amino acid (glycine or taurine) back onto the deuterated steroid core. nih.gov For example, β-muricholic acid-d4 could be reconjugated to form Glyco-β-muricholic acid-d4 or Tauro-β-muricholic acid-d4 again. Other modifications, such as sulfation, can also occur before the molecules are re-secreted into bile or targeted for excretion. nih.gov

Excretion Pathways and Elimination Kinetics of Deuterated Metabolites

While the enterohepatic circulation is highly efficient, a small portion of the bile acid pool, approximately 5%, escapes reabsorption daily and is eliminated from the body. youtube.comnih.gov This fecal excretion is the primary route for the permanent removal of bile acids and their metabolites. nih.gov Analysis of fecal samples following administration of TβMCA-d4 provides a comprehensive picture of the end-products of both microbial and host metabolism that were not recycled. nih.govnih.gov

Mechanistic Roles and Signaling Pathway Modulation by Tauro β Muricholic Acid

Interaction with Nuclear Receptors in Metabolic Regulation

The metabolic effects of TβMCA are largely governed by its ability to modulate the activity of nuclear receptors, which are key transcriptional regulators of genes involved in homeostasis.

Farnesoid X Receptor (FXR) Antagonistic Properties and Molecular Mechanisms

The most well-characterized role of TβMCA is its function as a potent, competitive, and reversible antagonist of the farnesoid X receptor (FXR). caymanchem.comnih.govmedchemexpress.com Studies have determined its half-maximal inhibitory concentration (IC50) to be approximately 40 μM. medchemexpress.comcaymanchem.commedchemexpress.com As an antagonist, TβMCA binds to FXR but fails to induce the conformational changes necessary for receptor activation. This binding prevents natural FXR agonists, such as chenodeoxycholic acid (CDCA), from activating the receptor. nih.gov

The gut microbiota plays a pivotal role in modulating this antagonism. In germ-free mice, levels of TβMCA are notably high, leading to significant inhibition of FXR signaling in the intestine. nih.govnih.gov The introduction of conventional gut microbiota, which possesses bile salt hydrolase (BSH) enzymes, leads to the deconjugation of TβMCA to β-muricholic acid, thereby alleviating the FXR antagonism and restoring its signaling capacity. nih.govnih.gov This interaction highlights a key mechanism by which gut bacteria can regulate host metabolism.

Modulation of Other Nuclear Receptors and Gene Expression Profiles

The primary impact of TβMCA on gene expression is a direct consequence of its FXR antagonism. By inhibiting FXR, TβMCA prevents the transcription of key FXR target genes. In the ileum, it suppresses the expression of Fibroblast Growth Factor 15 (FGF15). nih.govmdpi.com In the liver, it inhibits the expression of the Small Heterodimer Partner (SHP). mdpi.comnih.gov The suppression of these pathways, which are negative regulators of bile acid synthesis, leads to a significant increase in the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govmdpi.com

While other bile acids are known to interact with various nuclear receptors such as the Pregnane X Receptor (PXR), Vitamin D Receptor (VDR), and Liver X Receptors (LXR), the specific interactions of TβMCA with these receptors are not as thoroughly documented as its effects on FXR. nih.govnih.gov

GeneOrgan/TissueEffect of TβMCA-mediated FXR AntagonismDownstream Consequence
FGF15 (Fibroblast Growth Factor 15)IleumDownregulationReduces negative feedback on hepatic bile acid synthesis. nih.govmdpi.com
SHP (Small Heterodimer Partner)LiverDownregulationReduces inhibition of CYP7A1, increasing bile acid synthesis. mdpi.comnih.gov
CYP7A1 (Cholesterol 7α-hydroxylase)LiverUpregulation (indirectly)Increases the rate of bile acid synthesis from cholesterol. nih.govmdpi.com

G Protein-Coupled Bile Acid Receptor 1 (TGR5) Signaling Pathways

TGR5 (also known as GPBAR1) is a G protein-coupled receptor that mediates many of the effects of bile acids on energy balance, inflammation, and digestion. merckmillipore.comnih.gov Upon activation by agonist bile acids, TGR5 stimulates the production of intracellular cyclic AMP (cAMP), which triggers downstream signaling cascades. frontiersin.org

Unlike its well-defined role as an FXR antagonist, the direct interaction of TβMCA with TGR5 is less clear. The scientific literature does not prominently feature TβMCA as a potent agonist or antagonist of TGR5. However, an indirect relationship has been observed in experimental models. TGR5 knockout mice exhibit an altered bile acid pool composition, including a relative decrease in TβMCA levels, suggesting that TGR5 signaling may influence the metabolic pathways that determine the concentration of TβMCA. uni-duesseldorf.de

Influence on Host Lipid and Glucose Homeostasis in Experimental Models

The antagonism of intestinal FXR by TβMCA has profound effects on systemic lipid and glucose metabolism. In murine models, the inhibition of intestinal FXR signaling is associated with significant metabolic benefits, particularly under conditions of a high-fat diet. nih.gov

Experimental administration of TβMCA derivatives that are resistant to bacterial hydrolysis, such as Glycine-β-muricholic acid (Gly-MCA), has been shown to improve conditions of obesity and insulin (B600854) resistance. nih.govrupress.org These beneficial effects are also linked to the amelioration of hepatic steatosis (fatty liver) and a reduction in circulating levels of ceramides, which are lipids implicated in insulin resistance. nih.govrupress.org Consequently, the targeted antagonism of intestinal FXR by compounds like TβMCA is considered a promising therapeutic strategy for metabolic disorders. mdpi.com

Metabolic ConditionObserved Effect of Intestinal FXR Antagonism by TβMCA/DerivativesReference Study Finding
ObesityReduced weight gain and adiposity in diet-induced models. nih.govGerm-free mice with high TβMCA levels are less prone to high-fat diet-induced obesity. nih.gov
Insulin ResistanceImproved insulin sensitivity and glucose metabolism. nih.govrupress.orgAdministration of Gly-MCA, a TβMCA derivative, improved insulin resistance in mice. rupress.org
Hepatic Steatosis (NAFLD)Reduced lipid accumulation in the liver. nih.govrupress.orgIntestinal FXR antagonism ameliorated fatty liver in mouse models. nih.gov
Ceramide LevelsDecreased serum ceramide levels. rupress.orgThe metabolic improvements were associated with lower circulating ceramides. rupress.org

Impact on Inflammatory Pathways and Immune Cell Signaling in Murine Models

While beneficial in some metabolic contexts, elevated TβMCA levels have also been implicated in pro-inflammatory responses in certain murine models. In studies of liver inflammation induced by heavy metals like antimony and copper, TβMCA concentrations in the serum and liver were significantly increased. mdpi.comnih.gov This upregulation was linked to the inhibition of both the hepatic FXR-SHP and the intestinal FXR-FGF15 pathways, culminating in elevated total bile acid concentrations and contributing to liver inflammation. mdpi.comnih.gov

Furthermore, direct administration of TβMCA in some mouse models has been shown to increase the levels of pro-inflammatory serum cytokines, including interferon-gamma (IFN-γ), interleukin-6 (IL-6), and interleukin-17 (IL-17), and was found to promote the progression of inflammation-associated colorectal cancer. medchemexpress.com

Regulation of Endogenous Bile Acid Synthesis and Transport Systems

TβMCA is a key regulator of the enterohepatic circulation and synthesis of bile acids through its antagonism of FXR. The primary mechanism involves the disruption of the negative feedback loop controlled by the ileal FXR-FGF15 axis. nih.gov By inhibiting FXR in the ileum, TβMCA prevents the synthesis and release of FGF15. nih.govmdpi.com Since FGF15 normally travels through the portal vein to the liver to suppress CYP7A1 expression, its absence allows for the continued, robust expression of CYP7A1. nih.govrupress.org This leads to a sustained, high rate of bile acid synthesis from cholesterol. mdpi.com

Advanced Analytical Methodologies for Quantification and Profiling of Tauro β Muricholic Acid D4 Sodium Salt

Sophisticated Sample Preparation Techniques for Diverse Biological Matrices

The initial step in the analytical workflow, sample preparation, is critical for removing interfering substances like proteins and lipids, and for concentrating the analyte of interest. The choice of technique is highly dependent on the complexity of the biological matrix. nih.gov

Effective extraction of bile acids from diverse biological matrices requires tailored protocols to ensure high recovery and sample purity. For all matrices, the addition of an internal standard, such as Tauro-β-muricholic Acid-d4 Sodium Salt, at the beginning of the process is crucial for accurate quantification by correcting for analyte loss during preparation and for matrix-related signal suppression or enhancement. creative-proteomics.comcaymanchem.com

Liver Tissue: Due to the complex and lipid-rich nature of liver tissue, liquid-liquid extraction (LLE) is a commonly employed technique. creative-proteomics.com A typical protocol involves homogenizing a weighed portion of frozen liver tissue, often pulverized under liquid nitrogen, in an organic solvent. metabolomicsworkbench.org Solvents such as acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), or mixtures like isopropanol (B130326) or MeOH/ACN are effective for both extracting bile acids and precipitating proteins. metabolomicsworkbench.orgacs.orgnih.gov A one-pot method using a MeOH/ACN mixture has been shown to be highly efficient, combining homogenization and deproteinization into a single step. acs.orgnih.gov The process generally involves vigorous mixing or sonication followed by centrifugation to separate the protein pellet from the supernatant containing the bile acids. metabolomicsworkbench.orgresearchgate.net The resulting extract is then evaporated to dryness and reconstituted in a suitable solvent for analysis. creative-proteomics.commetabolomicsworkbench.org

Bile: The high concentration of bile acids in bile may sometimes allow for a simple dilution followed by analysis. nih.gov However, for more comprehensive and cleaner profiles, solid phase extraction (SPE) is often preferred. creative-proteomics.com A common approach uses a C18 SPE column, which is first conditioned with methanol and water. The diluted bile sample, mixed with internal standards, is loaded onto the column. After washing away interferences, the purified bile acids are eluted with methanol. This SPE method significantly improves purity and achieves high recovery rates. creative-proteomics.com

Plasma and Serum: The primary challenge in plasma and serum is the high protein content. Protein precipitation is the most common extraction method. creative-proteomics.commdpi.com This is achieved by adding a threefold or fourfold volume of a cold organic solvent, such as acetonitrile, methanol, or isopropanol, to the sample. creative-proteomics.commdpi.comnih.gov The mixture is vortexed and then centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the bile acids, is collected, evaporated, and reconstituted for injection. creative-proteomics.commdpi.com For some applications, non-ionic resins like Amberlite XAD-7 have also been used in a batch procedure to isolate bile acids with high recovery. nih.gov

Intestinal Contents and Feces: These matrices are exceptionally complex, containing dietary residues, lipids, and a high density of microbial metabolites. creative-proteomics.comresearchgate.net Extraction typically involves homogenizing the sample in a solvent such as methanol or an ethanol-based solution. researchgate.netecu.edu.au A simple and effective method involves extracting wet fecal material with ice-cold methanol containing internal standards, followed by shaking and centrifugation. ecu.edu.au This approach minimizes cleanup steps while providing acceptable recovery. For broader characterization, biphasic extraction methods may also be employed. creative-proteomics.com

Table 1: Summary of Extraction Protocols for Bile Acids

Biological MatrixPrimary TechniqueCommon Solvents/ReagentsKey Steps
Liver TissueLiquid-Liquid Extraction (LLE) / HomogenizationMethanol, Acetonitrile, IsopropanolHomogenization, Protein Precipitation, Centrifugation, Evaporation, Reconstitution
BileSolid Phase Extraction (SPE) / DilutionMethanol, Water (for SPE)Dilution, SPE Column Conditioning, Sample Loading, Washing, Elution
Plasma / SerumProtein PrecipitationAcetonitrile, Methanol, IsopropanolSolvent Addition, Vortexing, Centrifugation, Supernatant Collection, Evaporation
Intestinal Contents / FecesSolvent Extraction / HomogenizationMethanol, Ethanol-based solutionsHomogenization, Shaking/Sonication, Centrifugation, Supernatant Collection

Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For bile acid analysis, its necessity is entirely dependent on the chosen chromatographic method.

In Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory. Bile acids are not sufficiently volatile for GC analysis, and their polar hydroxyl and carboxyl groups must be chemically modified, typically through methylation and trimethylsilylation, to increase their volatility. shimadzu.com

Ultra-High Performance Liquid Chromatography (UHPLC) Optimization for Isomeric Separation

The structural diversity of bile acids includes numerous isomers—compounds with the same molecular weight and chemical formula but different spatial arrangements (e.g., Tauro-α-muricholic acid and Tauro-β-muricholic acid). researchgate.netresearchgate.net Since mass spectrometry cannot differentiate between isomers, their separation must be achieved chromatographically. sigmaaldrich.com Ultra-High Performance Liquid Chromatography (UHPLC) provides the high resolution and speed necessary for this challenging task. numberanalytics.com

Optimization of UHPLC methods for bile acid separation involves careful selection of the stationary phase (column) and mobile phase.

Stationary Phase: Reversed-phase columns are the standard for bile acid analysis. The C18 stationary phase is the most widely used and has proven effective in separating a wide range of bile acid species, including isomeric pairs. sigmaaldrich.comlcms.cz Other chemistries, such as a sterically protected ARC-18, can offer different selectivity and may be used to resolve specific co-eluting interferences. lcms.cz

Mobile Phase: The mobile phase typically consists of a two-solvent system (A and B) used in a gradient elution. Solvent A is an aqueous solution, while Solvent B is an organic solvent like acetonitrile or methanol. nih.gov To improve peak shape and enhance ionization efficiency in the mass spectrometer (typically in negative ion mode), additives are incorporated into the mobile phase. Common additives include formic acid or ammonium (B1175870) acetate. researchgate.netnih.gov

A typical gradient starts with a high percentage of the aqueous phase to retain the more polar conjugated bile acids, followed by a gradual increase in the organic phase percentage to elute the less polar unconjugated bile acids. This gradient must be carefully optimized to achieve baseline separation of critical isomeric pairs within a reasonable run time, often between 10 to 25 minutes. shimadzu.comnih.gov

Table 2: Typical UHPLC Parameters for Bile Acid Isomer Separation

ParameterTypical SpecificationPurpose
ColumnReversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size)Provides hydrophobic retention mechanism for separation.
Mobile Phase AWater with 0.1% Formic Acid or ~10 mM Ammonium AcetateAqueous component of the mobile phase; additives aid ionization.
Mobile Phase BAcetonitrile and/or MethanolOrganic component; elutes analytes from the column.
Flow Rate0.3 - 0.5 mL/minControls the speed of separation.
Column Temperature40 - 60 °CImproves peak shape and reduces viscosity.
Injection Volume1 - 10 µLAmount of prepared sample introduced for analysis.

Mass Spectrometry (MS) Applications in Deuterated Bile Acid Analysis

Mass spectrometry is the definitive tool for the detection and quantification of bile acids due to its exceptional sensitivity and selectivity. nih.gov For the analysis of Tauro-β-muricholic Acid-d4 and its endogenous counterparts, both triple quadrupole and high-resolution mass spectrometers are employed.

For precise quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the gold standard. nih.govmedpace.com This technique is highly specific because it monitors a predefined precursor-to-product ion transition for each analyte. The analysis is typically performed using electrospray ionization (ESI) in negative ion mode, where bile acids readily form deprotonated molecules [M-H]⁻. nih.gov

The MRM process for a given bile acid involves:

Precursor Ion Selection: The first quadrupole (Q1) is set to isolate the specific mass-to-charge ratio (m/z) of the deprotonated bile acid. For TβMCA, this would be its [M-H]⁻ ion.

Fragmentation: The isolated precursor ion is fragmented in the collision cell (Q2) by collision-induced dissociation (CID) with an inert gas.

Product Ion Selection: The third quadrupole (Q3) is set to isolate a specific, characteristic fragment ion. For taurine-conjugated bile acids, a common fragment corresponds to the taurine (B1682933) moiety (m/z 80). sigmaaldrich.com

The use of a stable isotope-labeled internal standard like Tauro-β-muricholic Acid-d4 is central to this approach. The d4-labeled standard is chemically identical to the endogenous analyte but has a precursor ion m/z that is 4 Daltons higher. It co-elutes with the endogenous compound and experiences identical ionization effects and fragmentation behavior. By measuring the ratio of the endogenous analyte's MRM signal to that of the known concentration of the internal standard, highly accurate and precise quantification can be achieved, effectively correcting for any variations in sample preparation or matrix effects. nih.gov

Table 3: Example MRM Transitions for Selected Bile Acids (Negative Ion Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Taurocholic Acid (TCA)514.380.064
Tauro-d4 Cholic Acid (TCA-d4)518.380.064
Taurochenodeoxycholic Acid (TCDCA)498.380.060
Glycocholic Acid (GCA)464.374.034
Glycocholic-d4 Acid (GCA-d4)468.374.035
Cholic Acid (CA)407.3343.334
Cholic-d4 Acid (CA-d4)411.3347.334

Note: Specific m/z values and collision energies are instrument-dependent and require optimization. Data adapted from published methods. nih.govnih.gov

While MRM is ideal for quantifying known compounds, High-Resolution Mass Spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzers, provides a more global and discovery-oriented approach. sciex.comresearchgate.net HRMS provides highly accurate mass measurements (typically with <5 ppm error), which allows for the determination of the elemental formula of an ion. researchgate.net

This capability is invaluable for:

Metabolite Identification: HRMS can be used to identify novel or unexpected bile acid metabolites in a sample by generating full scan data and accurate-mass fragmentation spectra, which can then be searched against metabolomics databases. sciex.com

Flux Analysis: When a stable isotope-labeled compound like Tauro-β-muricholic Acid-d4 is introduced into a biological system, HRMS can be used to trace the path of the deuterium (B1214612) label. By identifying downstream metabolites that have incorporated the d4 label, researchers can map metabolic pathways and quantify the rate of conversion (flux) between different bile acid species. This provides dynamic information about metabolic processes that cannot be obtained from steady-state concentration measurements alone.

Stable Isotope Dilution Mass Spectrometry Principles and Applications

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a highly accurate and robust analytical technique for the precise quantification of compounds in complex biological matrices. nih.govnih.gov The fundamental principle of this method lies in the use of a stable isotope-labeled (SIL) analogue of the target analyte as an internal standard (IS). researchgate.net In the context of this compound, this deuterated compound serves as the ideal internal standard for the quantification of its endogenous, unlabeled counterpart, Tauro-β-muricholic acid (TβMCA). semanticscholar.orgcaymanchem.com

The methodology involves adding a precisely known quantity of the SIL internal standard (this compound) to the sample at the earliest stage of preparation. sigmaaldrich.com Because the stable isotope-labeled standard is chemically identical to the native analyte, it exhibits nearly the same physicochemical properties. This includes its behavior during extraction, derivatization, and chromatographic separation, as well as its ionization efficiency in the mass spectrometer's ion source. nih.gov Consequently, any loss of the analyte during sample processing or variations in instrument response will affect both the native analyte and the internal standard to the same extent.

The mass spectrometer can readily distinguish between the native analyte and the deuterated internal standard due to the mass difference imparted by the deuterium (d4) atoms. nih.gov Quantification is achieved by measuring the ratio of the mass spectrometric signal of the endogenous analyte to that of the known amount of the added internal standard. This ratio-based measurement corrects for matrix effects and procedural inconsistencies, which are significant challenges in quantitative analyses of biological samples. nih.govrestek.com This approach provides exceptional accuracy, precision, and sensitivity, making it the gold standard for bile acid quantification. nih.gov

The application of this compound is particularly relevant in targeted metabolomics and "bile acidomics," where researchers aim to quantify specific bile acids that act as signaling molecules in various physiological and pathological processes. acs.orgnih.gov For instance, it has been used as an internal standard in ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods to study bile acid profiles in various biological samples. semanticscholar.orgmdpi.com

Principle/ApplicationDescriptionAdvantage in Bile Acid Analysis
Core PrincipleA known concentration of a stable isotope-labeled analogue (e.g., Tauro-β-muricholic Acid-d4) is added to a sample.Establishes a reliable internal reference for quantification.
QuantificationThe ratio of the signal from the native analyte to the signal from the isotope-labeled standard is measured by the mass spectrometer.Minimizes errors from sample loss and matrix-induced signal suppression or enhancement. nih.gov
Accuracy & PrecisionThe standard co-elutes chromatographically and has identical ionization efficiency to the analyte, correcting for variations.Leads to highly accurate and reproducible measurements, which is crucial for biomarker studies. nih.gov
ApplicationUsed as an internal standard for the precise measurement of endogenous Tauro-β-muricholic acid in complex biological fluids. semanticscholar.orgcaymanchem.comEnables reliable profiling of specific bile acids involved in metabolic regulation and disease. nih.gov

Integration of Chromatographic and Spectrometric Data for Comprehensive Bile Acidomics

Comprehensive bile acidomics, the large-scale study of bile acids, requires analytical platforms that offer both high separation power and highly specific detection. acs.org The integration of liquid chromatography (LC) and mass spectrometry (MS), particularly UHPLC-MS/MS, provides a powerful solution to this analytical challenge. nih.govcreative-proteomics.com This combination is essential because biological samples contain a complex mixture of numerous bile acid species, including many structural isomers that are indistinguishable by mass spectrometry alone. nih.govchromsoc.jp

Chromatography, the first dimension of the analysis, separates the individual bile acids from the complex sample matrix and from each other based on their physicochemical properties, such as polarity. creative-proteomics.com Techniques like Ultra-High Performance Liquid Chromatography (UHPLC) utilize columns with specialized stationary phases (e.g., C18) to achieve efficient separation of isomers, such as cholic acid, deoxycholic acid, and chenodeoxycholic acid, within a short analysis time. acs.orgsciex.comglobethesis.com The time it takes for a specific compound to travel through the column, known as its retention time, serves as a key identifying characteristic.

Following separation, the compounds eluting from the chromatography column are introduced into the mass spectrometer. creative-proteomics.com The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). frontiersin.org For enhanced specificity, tandem mass spectrometry (MS/MS) is employed. In this mode, a specific parent ion (e.g., the [M-H]⁻ ion for a specific bile acid) is selected, fragmented, and the resulting product ions are detected. sciex.com This process creates a unique fragmentation pattern, or "fingerprint," for each compound. The use of Multiple Reaction Monitoring (MRM) allows the instrument to rapidly switch between monitoring specific parent-product ion transitions for dozens of different bile acids in a single run. nih.govfrontiersin.org

The integration of these two data streams is crucial for confident bile acid identification and quantification. A compound is positively identified only when it meets two criteria simultaneously:

It elutes at the expected retention time determined by chromatography.

It produces the characteristic mass-to-charge ratio and fragmentation pattern detected by the mass spectrometer.

This dual-confirmation approach effectively eliminates false positives that could arise from isobaric interferences (different compounds with the same mass). restek.com By using an internal standard like this compound, the integrated system can generate highly accurate quantitative data for a wide array of bile acids, enabling a comprehensive profile—or "bile acidome"—of a given biological state. nih.govacs.org

TechniqueRole in Bile AcidomicsTypical Parameters/Data Output
Chromatography (UHPLC)Separates complex mixtures of bile acid isomers and removes matrix components. globethesis.comOutput: Retention Time (RT). Column Example: C18 reversed-phase. nih.govMobile Phase: Gradients of water and organic solvents (e.g., methanol/acetonitrile) with additives like formic acid. nih.gov
Mass Spectrometry (MS/MS)Provides highly sensitive and specific detection and quantification of separated bile acids. nih.govOutput: Mass-to-charge ratio (m/z) of parent and product ions. Ionization Mode: Electrospray Ionization (ESI) in negative mode is common for bile acids. semanticscholar.orgScan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. frontiersin.org
Integrated DataCombines retention time and mass spectral data for unambiguous compound identification and accurate quantification.Result: A comprehensive and quantitative profile of the bile acid composition in a sample.

Applications of Tauro β Muricholic Acid D4 Sodium Salt in Preclinical and Mechanistic Research Models

Tracing Bile Acid Pool Dynamics and Turnover Rates in In Vivo Metabolic Studies

The use of stable isotope-labeled bile acids, such as TβMCA-d4, is fundamental to the in vivo study of bile acid pool dynamics and turnover rates. These studies are crucial for understanding how the body maintains cholesterol homeostasis and regulates the size and composition of the circulating bile acid pool.

In a typical experimental setup, a known quantity of TβMCA-d4 is administered to an animal model. Subsequently, biological samples, most commonly feces and plasma, are collected over a period of time. The concentration of both the labeled (TβMCA-d4) and the unlabeled (TβMCA) bile acid is then determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The rate of disappearance of the labeled TβMCA-d4 from the bile acid pool allows for the calculation of the turnover rate, which is a measure of how quickly the bile acid pool is replaced. This, in turn, provides insights into the rate of bile acid synthesis in the liver.

Research Findings: Studies employing deuterated bile acid tracers have demonstrated that the turnover of the bile acid pool is a tightly regulated process. For instance, the administration of other deuterated primary bile acids like cholic acid-d4 and chenodeoxycholic acid-d4 has been used to determine their respective pool sizes and fractional turnover rates in humans. capes.gov.br While specific turnover data for TβMCA-d4 is embedded within broader bile acid profiling studies, the principle remains the same. The use of TβMCA-d4 as an internal standard ensures the accuracy of these measurements, which is critical for detecting subtle changes in bile acid metabolism in response to diet, drugs, or disease. caymanchem.comthermofisher.com

Table 1: Application of TβMCA-d4 in Bile Acid Pool Analysis

Parameter Measured Experimental Approach Role of TβMCA-d4 Significance
Bile Acid Pool Size Isotope dilution method following administration of labeled bile acids. Internal standard for accurate quantification of endogenous TβMCA by LC-MS/MS. Determines the total amount of a specific bile acid in the enterohepatic circulation.
Bile Acid Turnover Rate Monitoring the decay of labeled bile acid enrichment in biological samples over time. Enables precise measurement of the labeled to unlabeled bile acid ratio. Reflects the rate of synthesis and elimination of bile acids, a key indicator of metabolic health.

Investigation of Inter-Organ Bile Acid Transport and Compartmentation

Bile acids undergo extensive enterohepatic circulation, being transported between the liver, gallbladder, intestine, and kidneys. Understanding the transport and compartmentation of individual bile acids is essential for deciphering their signaling roles in different organs. TβMCA-d4 is utilized as an internal standard to accurately quantify TβMCA concentrations in various tissues and biofluids, thereby providing a snapshot of its distribution throughout the body.

By analyzing tissues such as the liver, ileum, and colon, as well as fluids like portal and systemic blood and bile, researchers can map the journey of TβMCA. This allows for the investigation of the roles of specific transporters, such as the apical sodium-dependent bile acid transporter (ASBT) in the ileum and the bile salt export pump (BSEP) in the liver, in the disposition of TβMCA.

Research Findings: Studies profiling bile acid composition in different compartments of the enterohepatic system in mice have shown that TβMCA is a prominent bile acid, particularly in germ-free conditions. nih.govvtt.fi The use of TβMCA-d4 as an internal standard in these studies ensures that the measured differences in TβMCA levels between, for example, the portal vein and systemic circulation, are accurate, reflecting its first-pass clearance by the liver. This precise quantification is vital for understanding how the gut microbiota can influence the composition of bile acids reaching the liver and peripheral tissues.

Utilization in In Vitro Cellular Models for Receptor Binding and Signaling Assays

TβMCA is a known antagonist of the farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid, lipid, and glucose metabolism. nih.govresearchgate.net In vitro cellular models, such as hepatic cell lines (e.g., HepG2) or primary hepatocytes, are widely used to study the molecular mechanisms of bile acid signaling.

In these assays, cells are treated with various concentrations of TβMCA to assess its effect on FXR activation. TβMCA-d4 serves as a crucial analytical tool in these experiments. It is used as an internal standard to accurately measure the intracellular and extracellular concentrations of TβMCA, ensuring that the observed effects on receptor activity are correlated with precise compound levels.

Research Findings: Cell-based reporter assays have confirmed that TβMCA is a competitive antagonist of FXR, with an IC50 value in the micromolar range. caymanchem.com In such experiments, luciferase reporter plasmids driven by an FXR response element are transfected into cells. The addition of an FXR agonist, like chenodeoxycholic acid (CDCA), induces luciferase activity, which is then dose-dependently inhibited by TβMCA. The use of TβMCA-d4 allows for the precise determination of TβMCA concentrations in the cell culture medium and cell lysates, validating the dose-response relationships observed. Furthermore, studies have shown that TβMCA can protect hepatocytes from apoptosis induced by more toxic bile acids, a process that can be quantified using TβMCA-d4. nih.gov

Application in Gnotobiotic and Conventional Animal Models for Microbiome-Host Interaction Studies

The gut microbiota plays a pivotal role in bile acid metabolism, primarily through the deconjugation and dehydroxylation of primary bile acids into secondary bile acids. TβMCA is particularly interesting in this context, as its levels are dramatically influenced by the presence and composition of the gut microbiota.

Gnotobiotic (germ-free) and conventional animal models are invaluable for studying these interactions. By comparing the bile acid profiles of these two groups, researchers can identify microbial-dependent changes in bile acid metabolism. TβMCA-d4 is used as an internal standard to accurately quantify the profound differences in TβMCA levels between these models.

Research Findings: A seminal study demonstrated that TβMCA accumulates to very high levels in the bile and intestine of germ-free mice. nih.govvtt.fi Upon colonization of these mice with a conventional microbiota, the levels of TβMCA were drastically reduced. This is attributed to the fact that the gut microbiota can deconjugate TβMCA and further metabolize β-muricholic acid. As TβMCA is an FXR antagonist, its microbially-regulated levels have significant implications for host physiology. The high levels in germ-free mice lead to FXR inhibition in the ileum, which in turn affects the expression of fibroblast growth factor 15 (FGF15) and hepatic bile acid synthesis. nih.gov The use of TβMCA-d4 as a standard in these studies was critical for the accurate quantification of these changes.

Table 2: TβMCA Levels in Gnotobiotic vs. Conventional Mice

Animal Model Relative TβMCA Levels in Ileum Key Finding Implication
Germ-Free (GF) High Accumulation of the FXR antagonist TβMCA. Inhibition of intestinal FXR signaling.
Conventional (CONV) Low Microbial metabolism of TβMCA. Alleviation of FXR antagonism.

Data synthesized from findings reported in Sayin et al., Cell Metabolism, 2013. nih.gov

Elucidating Metabolic Roles in Diet-Induced Obesity and Fatty Liver Disease Models

Given the role of bile acids and FXR in regulating lipid and glucose metabolism, their involvement in metabolic diseases such as obesity and non-alcoholic fatty liver disease (NAFLD) is an area of intense research. Animal models of diet-induced obesity, typically mice fed a high-fat diet, are commonly used to study the pathogenesis of these conditions.

TβMCA has emerged as a potentially protective bile acid in this context. TβMCA-d4 is used as an internal standard to quantify TβMCA levels in these models, allowing researchers to correlate its concentration with metabolic outcomes.

Research Findings: Studies have shown that mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes have increased levels of TβMCA in their intestines. caymanchem.com This suggests that the FXR antagonistic properties of TβMCA in the gut may be beneficial in the context of metabolic disease. By inhibiting intestinal FXR, TβMCA can influence the FXR-FGF15 signaling axis, which has downstream effects on hepatic lipid and glucose metabolism. frontiersin.org The accurate measurement of TβMCA, facilitated by TβMCA-d4, in different parts of the enterohepatic circulation and in response to various diets is crucial for unravelling these complex interactions.

Mechanistic Research in Cholestasis Models

Cholestasis is a condition characterized by impaired bile flow, leading to the accumulation of toxic bile acids in the liver and subsequent cellular injury. Research into the mechanisms of cholestasis and the development of potential therapies often involves animal models where cholestasis is induced, for example, by bile duct ligation.

TβMCA, being a hydrophilic bile acid, has been investigated for its potential cytoprotective effects in cholestasis. In these models, TβMCA-d4 is used as an internal standard to accurately measure the concentrations of administered and endogenous TβMCA in the liver and serum.

Research Findings: In vitro studies using primary hepatocytes have shown that TβMCA can protect against cell death induced by more hydrophobic and toxic bile acids like glycochenodeoxycholic acid. nih.gov TβMCA was found to reduce the intracellular accumulation of toxic bile acids. In vivo studies using rat models of cholestasis have also suggested that TβMCA can preserve bile flow. nih.gov The ability to accurately measure TβMCA concentrations using TβMCA-d4 in these models is essential for understanding its mechanism of action, whether it be through the displacement of more toxic bile acids, the stimulation of alternative bile export pumps, or its effects on signaling pathways that promote cell survival.

Interplay and Cross Talk with Broader Metabolic and Signaling Networks

Regulatory Connections with Cholesterol and Sterol Metabolism

Tauro-β-muricholic acid is intrinsically linked to cholesterol and sterol metabolism, primarily through its role as a natural antagonist of the farnesoid X receptor (FXR). nih.govresearchgate.net Bile acids are synthesized from cholesterol in the liver, a process that represents a major route for cholesterol catabolism and elimination from the body. researchgate.nethmdb.ca The synthesis is tightly regulated by a negative feedback mechanism involving FXR.

When bile acids return to the liver and intestine, they activate FXR, which in turn induces the expression of target genes like the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15; FGF19 in humans) in the ileum. mdpi.come-dmj.org These signaling molecules then suppress the transcription of CYP7A1 (Cholesterol 7α-hydroxylase), the gene encoding the rate-limiting enzyme in the classical bile acid synthesis pathway. researchgate.nettaylorandfrancis.com

As a potent FXR antagonist, TβMCA counteracts this feedback inhibition. mdpi.comnih.gov By binding to FXR without activating it, TβMCA prevents the receptor from initiating the signaling cascade that suppresses CYP7A1. mdpi.comresearchgate.net This leads to the de-repression of CYP7A1 transcription, consequently stimulating the conversion of cholesterol into new bile acids. taylorandfrancis.com This mechanism is a key aspect of the interplay between gut microbiota and host cholesterol homeostasis, as certain gut bacteria can metabolize bile acids, thereby reducing the levels of FXR antagonists like TβMCA and influencing the rate of bile acid synthesis. nih.govsigmaaldrich.com

Studies in germ-free mice, which have higher levels of TβMCA, show increased bile acid synthesis compared to conventionally raised mice, highlighting the crucial role of this specific bile acid in regulating cholesterol catabolism through the FXR pathway. nih.govresearchgate.net

Table 1: Key Proteins in TβMCA-Mediated Cholesterol Regulation

ProteinFunctionRole in TβMCA Pathway
FXR (Farnesoid X Receptor)Nuclear receptor; master regulator of bile acid synthesis.TβMCA is a natural antagonist of FXR, preventing its activation. nih.gov
CYP7A1 (Cholesterol 7α-hydroxylase)Rate-limiting enzyme in the conversion of cholesterol to bile acids.TβMCA antagonism of FXR leads to increased expression of CYP7A1. taylorandfrancis.com
FGF15 (Fibroblast Growth Factor 15)Ileum-derived hormone induced by FXR activation that suppresses CYP7A1.Reduced FXR activation by TβMCA leads to lower FGF15 expression. mdpi.comresearchgate.net
SHP (Small Heterodimer Partner)Nuclear receptor in the liver induced by FXR that inhibits CYP7A1.Reduced FXR activation by TβMCA leads to lower SHP expression. mdpi.come-dmj.org

Interactions with Fatty Acid and Triglyceride Homeostasis Pathways

The influence of Tauro-β-muricholic acid extends to the regulation of fatty acid and triglyceride homeostasis, again primarily through its modulation of FXR signaling. Bile acids are physiological detergents essential for the intestinal absorption and transport of dietary fats and fat-soluble vitamins. hmdb.ca Beyond this direct role, TβMCA acts as a signaling molecule that can affect systemic lipid metabolism.

FXR is a critical regulator of hepatic lipogenesis (the synthesis of fatty acids). e-dmj.org Activation of FXR in the liver can suppress the expression of genes involved in fatty acid and triglyceride synthesis. By antagonizing FXR, TβMCA can relieve this suppression, thereby influencing lipid metabolic pathways. rupress.orgpnas.org

Modulation of Glucose Metabolism and Insulin (B600854) Sensitivity Mechanisms

Tauro-β-muricholic acid plays a significant role in modulating glucose metabolism and insulin sensitivity, positioning it as a key metabolic regulator. rupress.orgyoutube.com Bile acids have emerged as pivotal signaling molecules that control glucose homeostasis through interactions with nuclear receptors like FXR and G protein-coupled receptors like TGR5. hmdb.carupress.org

The primary mechanism through which TβMCA influences glucose metabolism is its potent antagonism of FXR. mdpi.comrupress.org While the effects of FXR activation on glucose metabolism can be complex, several studies indicate that FXR inhibition can lead to improved glycemic control. nih.gov For example, mouse models treated with glycine-β-muricholic acid, which antagonizes FXR activity, exhibited improved insulin tolerance and oral glucose tolerance. rupress.orgnih.gov These improvements were associated with reduced obesity and liver steatosis, conditions often linked to insulin resistance. rupress.org

Table 2: TβMCA's Influence on Glucose Metabolism Pathways

Metabolic AspectEffect of TβMCA (via FXR Antagonism)Key Mediators
Insulin Sensitivity Improved hepatic and muscle insulin sensitivity. rupress.orgnih.govFXR, downstream signaling targets.
Glucose Tolerance Improved tolerance to oral glucose challenges. nih.govFXR, potential incretin (B1656795) effects.
Hepatic Gluconeogenesis FXR activation can suppress gluconeogenic genes; antagonism may modulate this. nih.govFXR, SHP.
GLP-1 Secretion Indirectly influences via changes in the overall bile acid pool composition. e-dmj.orgrupress.orgTGR5.

Cross-regulation with Amino Acid and Protein Metabolism

The structure of Tauro-β-muricholic acid itself represents a direct link to amino acid metabolism, as it is a conjugate of β-muricholic acid and the amino acid taurine (B1682933). youtube.com The process of bile acid amidation, or conjugation with taurine or glycine (B1666218), is critical for increasing the polarity and reducing the cytotoxicity of bile acids. mdpi.com The availability of taurine, an end product of sulfur-containing amino acid metabolism, is therefore directly tied to the synthesis of TβMCA. mdpi.com

Recent studies suggest that FXR may regulate the enzymes involved in taurine biosynthesis. mdpi.com This creates a potential feedback loop where TβMCA, by antagonizing FXR, could influence the availability of the very amino acid required for its own synthesis.

Furthermore, the signaling pathways modulated by TβMCA can impact protein metabolism more broadly. The FXR-FGF15/19 axis is a prime example. FXR activation in the intestine induces the expression and secretion of the protein hormone FGF15 (in mice). researchgate.nete-dmj.org FGF15/19 has been shown to influence skeletal muscle protein synthesis. researchgate.net By antagonizing intestinal FXR, TβMCA reduces the induction of FGF15, thereby potentially modulating protein metabolism in peripheral tissues like skeletal muscle. This highlights an indirect but significant cross-regulation between bile acid signaling and systemic protein homeostasis.

Future Avenues for Academic Research on Tauro β Muricholic Acid D4 Sodium Salt

Exploring Uncharted Biological Functions in Novel Experimental Systems

The unique properties of Tauro-β-muricholic acid (TβMCA) as a potent and selective antagonist of the farnesoid X receptor (FXR) open up new possibilities for its use in innovative experimental models. nih.govmedchemexpress.comcaymanchem.comcaymanchem.com A significant area of future research lies in the use of gnotobiotic mouse models. Germ-free mice have been shown to accumulate TβMCA, and colonization with specific human gut microbiota can alter its levels, providing a controlled environment to dissect the complex interplay between the gut microbiome, TβMCA metabolism, and host physiology. nih.govcaymanchem.comcaymanchem.com

Furthermore, the role of TβMCA can be explored in established and emerging animal models of human diseases. For instance, in models of inflammatory bowel disease (IBD), such as those induced by dextran (B179266) sulfate (B86663) sodium (DSS) or trinitrobenzene sulfonic acid (TNBS), investigating the impact of modulating TβMCA levels could provide insights into its role in intestinal inflammation and barrier function. nih.govhcitajuba.org.br Similarly, in models of non-alcoholic fatty liver disease (NAFLD), where bile acid dysregulation is a key feature, TβMCA and its deuterated standard can be used to trace its metabolic fate and its influence on disease progression. nih.govfrontiersin.orgnih.govfrontiersin.org The development of organoid cultures, particularly intestinal and liver organoids, presents another exciting frontier. These "mini-organs" can be used to study the direct effects of TβMCA on epithelial cell function, gene expression, and signaling pathways in a human-relevant context, bridging the gap between animal models and clinical research.

Development of Next-Generation Analytical and Imaging Modalities

The accurate quantification of bile acids in complex biological matrices is crucial for understanding their physiological roles. Tauro-β-muricholic Acid-d4 Sodium Salt serves as an indispensable internal standard in advanced analytical techniques, ensuring precision and reliability. clearsynth.comresearchgate.netnih.govnih.gov The future of bile acid analysis lies in the continued development and refinement of ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods. nih.govnih.gov These techniques offer high sensitivity and specificity, allowing for the detection and quantification of a comprehensive panel of bile acids, including low-abundance species like TβMCA, in various biological samples such as plasma, tissues, and feces. nih.govwiley.comsciex.com

A particularly promising area is the advancement of mass spectrometry imaging (MSI). nih.gov This technology allows for the spatial visualization of bile acids directly in tissue sections, providing a deeper understanding of their distribution and localization within organs like the liver and intestine. nih.gov By using this compound as an internal standard in MSI studies, researchers can achieve semi-quantitative mapping of TβMCA, revealing its specific cellular and regional accumulation patterns in both healthy and diseased states. nih.gov The integration of these high-resolution analytical and imaging techniques will be instrumental in elucidating the precise mechanisms of TβMCA action at a subcellular level.

Integration with Multi-Omics Technologies for Systems-Level Understanding

To gain a holistic view of the biological impact of Tauro-β-muricholic acid, future research must integrate data from multiple "omics" platforms. Metabolomics, the comprehensive analysis of small molecules, is a cornerstone of this approach, with this compound playing a vital role as an internal standard for accurate quantification. clearsynth.comahajournals.org By combining metabolomics with genomics, transcriptomics, and proteomics, researchers can construct a systems-level understanding of how TβMCA influences cellular processes.

For example, transcriptomic analysis of intestinal or liver cells treated with TβMCA can reveal changes in gene expression profiles, particularly those related to FXR target genes and inflammatory pathways. nih.govresearchgate.net Proteomic studies can then identify the corresponding changes in protein expression and post-translational modifications. When integrated with metabolomic data showing alterations in the bile acid pool and other related metabolites, a comprehensive picture of the downstream effects of FXR antagonism by TβMCA can be assembled. Furthermore, incorporating 16S rRNA sequencing or shotgun metagenomics of the gut microbiome will allow for the correlation of specific microbial taxa with TβMCA levels and its metabolic consequences, paving the way for the identification of novel therapeutic targets within the gut-liver axis. nih.govoup.com

Advanced Computational Modeling and Network Analysis of Bile Acid Metabolism

The complexity of bile acid metabolism, with its intricate network of synthesis, conjugation, transport, and microbial transformations, necessitates the use of advanced computational models. nih.govahajournals.org While specific models for this compound are yet to be developed, existing physiologically-based pharmacokinetic (PBPK) models of bile acid metabolism provide a strong foundation. nih.govahajournals.org These models can be expanded to include the specific pathways of muricholic acid synthesis and metabolism, incorporating experimental data on the antagonistic effects of TβMCA on FXR.

By simulating the dynamics of the bile acid pool under different physiological and pathological conditions, these computational models can predict the impact of altered TβMCA levels on the entire metabolic network. This can help in formulating hypotheses about the role of TβMCA in various diseases and in designing experiments to test these hypotheses. Network analysis, a key component of systems biology, can be applied to the integrated multi-omics data to identify key nodes and pathways that are modulated by TβMCA. This approach can uncover previously unknown connections between bile acid signaling and other metabolic and inflammatory pathways, offering a more profound understanding of its regulatory role.

Investigating its Role in Other Pathophysiological Contexts within Research Models

The established role of Tauro-β-muricholic acid in metabolic regulation and its antagonism of FXR suggest its involvement in a wider array of pathophysiological conditions beyond its currently understood functions. Future research should leverage relevant research models to explore these uncharted territories.

One such area is non-alcoholic fatty liver disease (NAFLD) and its more severe form, non-alcoholic steatohepatitis (NASH). nih.govfrontiersin.orgnih.govfrontiersin.org Given that FXR agonists are being investigated as potential therapeutics for NASH, understanding the role of the endogenous FXR antagonist TβMCA in the progression of this disease is of paramount importance. nih.gov Studies in mouse models of NAFLD have already indicated that alterations in the gut microbiota can influence TβMCA levels, which in turn affects hepatic lipid metabolism. nih.gov

Another promising research avenue is inflammatory bowel disease (IBD). nih.gov The anti-inflammatory effects of FXR activation in the gut are well-documented, suggesting that the antagonistic action of TβMCA could potentially exacerbate intestinal inflammation. nih.gov Utilizing mouse models of colitis, such as the DSS-induced model, will be crucial to elucidate the precise role of TβMCA in the pathogenesis of IBD. hcitajuba.org.br Furthermore, there is emerging evidence suggesting that TβMCA may serve as a biomarker for drug-induced liver injury, opening up new diagnostic possibilities. researchgate.net

The table below summarizes key research findings related to Tauro-β-muricholic acid in various research models.

Research AreaModel SystemKey Findings
Gut Microbiome Interaction Germ-free and humanized miceTβMCA accumulates in germ-free mice and is reduced upon colonization with human microbiota, impacting FXR signaling. nih.govcaymanchem.comcaymanchem.com
Metabolic Disease High-fat diet-induced obese miceIncreased intestinal TβMCA is associated with resistance to obesity, fatty liver, and diabetes. caymanchem.comcaymanchem.com
Inflammatory Bowel Disease Mouse models of colitisAltered bile acid profiles, including taurine-conjugated forms, are linked to colitis. nih.gov
Liver Disease Rat models of hepatotoxicityUrine TβMCA is a potential biomarker for Polygoni Multiflori Radix-induced hepatotoxicity. researchgate.net
Hepatocellular Apoptosis In vitro cell cultureTβMCA protects hepatocytes from bile acid-induced apoptosis by preserving mitochondrial membrane potential. medchemexpress.comnih.gov

Q & A

Q. What is the primary methodological role of Tauro-β-muricholic Acid-d4 Sodium Salt in bile acid quantification?

this compound serves as a deuterium-labeled internal standard for precise quantification of endogenous tauro-β-muricholic acid (TβMCA) via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its isotopic labeling (four deuterium atoms) ensures minimal interference with the target analyte, enabling accurate calibration and correction for matrix effects in biological samples such as serum, bile, or fecal extracts .

Q. How should researchers prepare and store this compound for experimental use?

The compound should be stored at -20°C to maintain stability, as degradation can occur at higher temperatures. For experimental use, reconstitute the neat powder in a solvent compatible with LC-MS workflows (e.g., methanol or acetonitrile). A typical stock concentration of 10 mM is recommended, with aliquots stored at -80°C to prevent freeze-thaw cycles. Validation of stability under these conditions is critical, particularly for long-term studies .

Q. What are the critical validation parameters when using this compound as an internal standard?

Key parameters include:

  • Ion suppression/enhancement : Assess matrix effects by spiking the compound into representative biological matrices.
  • Recofficiency : Compare extracted vs. non-extracted samples to ensure minimal loss during preparation.
  • Cross-reactivity : Verify absence of interference from structurally similar bile acids (e.g., tauro-α-muricholic acid) using high-resolution MS .

Advanced Research Questions

Q. How can researchers address discrepancies in bile acid recovery rates between in vitro and in vivo models when using this compound?

Discrepancies often arise from differences in bile acid enterohepatic cycling (e.g., reabsorption efficiency in vivo) or microbial metabolism in the gut. To resolve this:

  • Use germ-free animal models to isolate host vs. microbiome contributions.
  • Conduct isotope tracing with this compound to track metabolic flux in vivo.
  • Validate findings with complementary techniques, such as FXR receptor activity assays , to confirm functional relevance of observed concentrations .

Q. What experimental strategies optimize the detection of low-abundance bile acids in complex matrices?

  • Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., C18 combined with ion-exchange resins) to enhance selectivity.
  • Derivatization : Methylation or silylation improves volatility for GC-MS applications.
  • High-resolution MS : Employ Q-TOF or Orbitrap platforms to resolve isobaric interferences (e.g., between deuterated and non-deuterated species) .

Q. How does this compound facilitate studies on bile acid-microbiome interactions?

The compound enables precise measurement of microbial deconjugation or modification of TβMCA. For example:

  • Time-course experiments : Track deuterium-labeled TβMCA degradation in fecal cultures to quantify microbial bile salt hydrolase (BSH) activity.
  • Multi-omics integration : Pair LC-MS quantification with metagenomic sequencing to correlate bile acid profiles with microbial taxa or functional genes .

Q. What are the challenges in reconciling contradictory data on Tauro-β-muricholic acid’s role in metabolic homeostasis?

Contradictions may stem from:

  • Species-specific differences : Muricholic acids are abundant in rodents but less so in humans. Use humanized mouse models or human organoids to improve translational relevance.
  • Context-dependent FXR modulation : TβMCA acts as an FXR antagonist in the intestine but may have divergent effects in hepatic or systemic contexts. Validate findings with tissue-specific knockout models .

Methodological Considerations for Experimental Design

Q. How should researchers design dose-response studies involving this compound?

  • Dose range : Base concentrations on physiological relevance (e.g., 10–100 μM for in vitro FXR antagonism assays).
  • Control groups : Include unlabeled TβMCA to distinguish isotope effects.
  • Pharmacokinetic profiling : Measure deuterated compound stability in plasma and tissues over time to adjust dosing intervals .

Q. What are the best practices for normalizing bile acid data across heterogeneous sample types?

  • Internal standard normalization : Use a panel of deuterated bile acids (e.g., Taurocholic Acid-d4) to account for extraction efficiency.
  • Mass spectrometry data normalization : Apply batch correction algorithms (e.g., Combat) to mitigate instrumental drift .

Emerging Research Applications

Q. Can this compound be applied to study bile acid signaling in non-hepatic tissues?

Yes. Recent studies leverage its isotopic labeling to investigate:

  • Neuroprotection : Bile acid modulation of FXR in the blood-brain barrier.
  • Immune regulation : TβMCA’s role in macrophage polarization during metabolic inflammation.
    Combined with tissue-specific isotopic labeling , this approach can map spatial distribution of bile acid signaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.